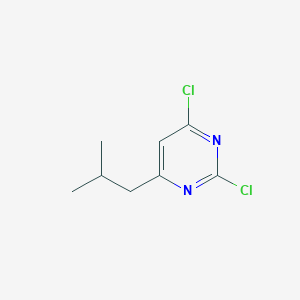
2,4-Dichloro-6-isobutylpyrimidine
描述
2,4-Dichloro-6-isobutylpyrimidine is a halogenated pyrimidine derivative characterized by chlorine substituents at the 2- and 4-positions and an isobutyl group at the 6-position. Pyrimidine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their versatility as intermediates in synthesizing bioactive molecules.
属性
分子式 |
C8H10Cl2N2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3 |
InChI 键 |
YYOMOASTWOVWHO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-isobutylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and phosphorus trichloride in the presence of chlorine . This reaction proceeds without the need for a base and results in the formation of 4,6-dichloropyrimidine, which can then be further modified to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and hydrochloric acid . The resulting 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and thionyl chloride to yield the desired product.
化学反应分析
Types of Reactions
2,4-Dichloro-6-isobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as phenyllithium, which can selectively substitute the chlorine atoms.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine can yield amino-pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学研究应用
2,4-Dichloro-6-isobutylpyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloro-6-isobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table compares 2,4-Dichloro-6-isobutylpyrimidine with key analogs, highlighting substituent variations and their implications:
Substituent Effects on Reactivity and Bioactivity
- Chlorine Position : Compounds with Cl at 2,4-positions (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit electron-deficient rings, favoring nucleophilic substitution at these positions. In contrast, 6-Chloro-4-hydroxypyrimidine (Cl at 6) shows reduced electrophilicity at the 2- and 4-positions due to the electron-donating hydroxyl group .
- Phenyl: Enhances planar stacking interactions in protein binding pockets, critical for kinase inhibitors . Isopropyl: Less bulky than isobutyl, offering intermediate lipophilicity (logP ~2.8–3.2), as seen in 4-Chloro-6-isopropylpyrimidin-2-amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


